molecular formula C26H52N6O11S B1662195 Deferoxaminmesilat CAS No. 138-14-7

Deferoxaminmesilat

Katalognummer: B1662195
CAS-Nummer: 138-14-7
Molekulargewicht: 656.8 g/mol
InChI-Schlüssel: IDDIJAWJANBQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deferoxamin-Mesylat ist ein Chelatbildner, der hauptsächlich zur Behandlung akuter Eisen- oder Aluminiumtoxizität eingesetzt wird. Es ist ein Derivat von Deferoxamin, einem Naturstoff, der aus dem Bakterium Streptomyces pilosus isoliert wurde. Deferoxamin-Mesylat bindet freies Eisen und Aluminium im Blutstrom und bildet stabile Komplexe, die über die Nieren ausgeschieden werden .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Deferoxamin-Mesylat umfasst mehrere Stufen. Zuerst wird Deferoxamin B aus der Fermentationsbrühe von Streptomyces pilosus isoliert. Das Deferoxamin B wird dann durch eine Reihe von Reinigungsschritten, einschließlich Chromatographie auf Adsorptionsharz, Fällung und Kristallisation, in sein Mesylatsalz umgewandelt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Deferoxamin-Mesylat durch Rekonstitution von Deferoxamin-Mesylat für die Injektion hergestellt. Dies beinhaltet das Auflösen der Verbindung in einem geeigneten Lösungsmittel und die weitere Verdünnung für die intravenöse Infusion .

Wissenschaftliche Forschungsanwendungen

Deferoxamin-Mesylat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Deferoxamin-Mesylat entfaltet seine Wirkung, indem es an freies Eisen und Aluminium im Blutstrom bindet. Die Hydroxamsäuregruppen im Molekül haben eine hohe Affinität zu dreiwertigem Eisen und Aluminium, wodurch stabile Komplexe gebildet werden, die verhindern, dass diese Metalle an schädlichen chemischen Reaktionen teilnehmen. Diese Komplexe werden dann über die Nieren ausgeschieden .

Ähnliche Verbindungen:

Einzigartigkeit: Deferoxamin-Mesylat ist einzigartig in seiner Fähigkeit, stabile Komplexe sowohl mit Eisen als auch mit Aluminium zu bilden, was es vielseitig für die Behandlung sowohl von Eisen- als auch von Aluminiumtoxizität macht. Seine hohe Affinität zu dreiwertigem Eisen und Aluminium, kombiniert mit seiner Fähigkeit, über mehrere Wege (intramuskulär, intravenös und subkutan) verabreicht zu werden, hebt es von anderen Chelatbildnern ab .

Wirkmechanismus

Target of Action

Deferoxamine mesylate primarily targets trivalent (ferric) iron and tissue-bound aluminum . It has a strong affinity for these metals, which play crucial roles in various biochemical processes. In conditions of iron or aluminum overload, these metals can cause toxicity, leading to damage in various organs and tissues .

Mode of Action

Deferoxamine mesylate acts as a chelating agent . In the context of iron toxicity, it binds to trivalent (ferric) iron, forming a stable complex known as ferrioxamine . This complex is then eliminated via the kidneys . Approximately 100 mg of deferoxamine is capable of binding around 8.5 mg of trivalent (ferric) iron .

In the case of aluminum toxicity, deferoxamine binds to tissue-bound aluminum to form aluminoxamine , another stable, water-soluble complex .

Biochemical Pathways

The formation of the ferrioxamine and aluminoxamine complexes prevents the iron and aluminum from entering into further chemical reactions . This effectively interrupts the biochemical pathways that would otherwise lead to the production of harmful reactive oxygen species and other damaging compounds .

Pharmacokinetics

Deferoxamine mesylate is metabolized principally by plasma enzymes . Some of the drug is also excreted in the feces via the bile . The elimination of deferoxamine follows a biphasic pattern, with a first rapid phase half-life of 1 hour and a second slow phase half-life of 6 hours .

Result of Action

By chelating excess iron and aluminum, deferoxamine mesylate reduces the damage done to various organs and tissues, such as the liver . This can help to alleviate the symptoms of conditions like iron overload, aluminum toxicity, and certain types of anemia that require many blood transfusions .

Action Environment

The action of deferoxamine mesylate can be influenced by various environmental factors. For instance, the rate of complex formation is pH-dependent, being most rapid at acidic pH . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as the complexes are primarily eliminated via the kidneys .

Biochemische Analyse

Biochemical Properties

Deferoxamine mesylate acts by binding free iron or aluminum in the bloodstream and enhancing its elimination in the urine . It forms iron complexes and is used as a chelating agent . It binds to Fe (III) and many other metal cations . It chelates iron only in the +3 oxidation state, not +2 oxidation state .

Cellular Effects

Deferoxamine mesylate has a significant impact on various types of cells and cellular processes. By removing excess iron or aluminum, it reduces the damage done to various organs and tissues, such as the liver . It also upregulates HIF-1α levels with good antioxidant activity .

Molecular Mechanism

The mechanism of action of deferoxamine mesylate involves binding trivalent (ferric) iron, forming ferrioxamine, a stable complex which is eliminated via the kidneys . 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron .

Temporal Effects in Laboratory Settings

Deferoxamine mesylate is metabolized principally by plasma enzymes, but the pathways have not yet been defined . Some is also excreted in the feces via the bile . It has a biphasic elimination pattern in healthy volunteers with a first rapid phase half life of 1 hour and a second slow phase half-life of 6 hours .

Dosage Effects in Animal Models

The effects of deferoxamine mesylate vary with different dosages in animal models . It is used to treat acute iron or aluminum toxicity in certain patients . Also, it is used in certain patients with anemia who must receive many blood transfusions .

Metabolic Pathways

Deferoxamine mesylate is involved in the metabolic pathways that deal with iron and aluminum toxicity . It interacts with these metals, forming stable complexes that are then eliminated from the body .

Transport and Distribution

Deferoxamine mesylate is transported and distributed within cells and tissues via the bloodstream . It binds to free iron or aluminum in the bloodstream, forming stable complexes that are then eliminated via the kidneys .

Subcellular Localization

The subcellular localization of deferoxamine mesylate is not specific as it is distributed throughout the body via the bloodstream . Its activity is not confined to a specific compartment or organelle within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of deferoxamine mesylate involves multiple stages. Initially, deferoxamine B is isolated from the fermentation broth of Streptomyces pilosus. The deferoxamine B is then converted to its mesylate salt through a series of purification steps, including chromatography on adsorption resin, precipitation, and crystallization .

Industrial Production Methods: In industrial settings, deferoxamine mesylate is produced by reconstituting deferoxamine mesylate for injection. This involves dissolving the compound in a suitable solvent and further diluting it for intravenous infusion .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deferoxamin-Mesylat durchläuft hauptsächlich Chelatbildungsreaktionen.

Häufige Reagenzien und Bedingungen: Der Chelatbildungsprozess findet typischerweise unter physiologischen Bedingungen statt, wobei Deferoxamin-Mesylat an freies Eisen oder Aluminium im Blutstrom bindet. Die Reaktion wird durch das Vorhandensein von Hydroxamsäuregruppen im Molekül erleichtert, die eine hohe Affinität zu Metallionen haben .

Hauptprodukte, die gebildet werden: Die Hauptprodukte dieser Reaktionen sind Ferrioxamin und Aluminoxamin, stabile, wasserlösliche Komplexe, die über die Nieren ausgeschieden werden .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Deferoxamine mesylate is unique in its ability to form stable complexes with both iron and aluminum, making it versatile for treating both iron and aluminum toxicity. Its high affinity for trivalent iron and aluminum, combined with its ability to be administered via multiple routes (intramuscular, intravenous, and subcutaneous), sets it apart from other chelating agents .

Eigenschaften

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIJAWJANBQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037649
Record name Deferoxamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-14-7
Record name Deferoxamine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferoxamine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferoxamine mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deferoxamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deferoxamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFEROXAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deferoxamine mesylate
Reactant of Route 2
Deferoxamine mesylate
Reactant of Route 3
Deferoxamine mesylate
Reactant of Route 4
Reactant of Route 4
Deferoxamine mesylate
Reactant of Route 5
Reactant of Route 5
Deferoxamine mesylate
Reactant of Route 6
Reactant of Route 6
Deferoxamine mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.